Ethyl 3-(2-bromophenyl)prop-2-enoate
Description
Ethyl 3-(2-bromophenyl)prop-2-enoate (CAS: 99134-25-5) is an α,β-unsaturated ester with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol . Its systematic IUPAC name is ethyl (2E)-3-(2-bromophenyl)acrylate, and it is commonly referred to as 2-bromocinnamic acid ethyl ester. The compound features a bromine substituent at the ortho position of the phenyl ring, conjugated to an acrylate ester group. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in Heck reactions and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
ethyl 3-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
OVVAHDSHDPZGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.
Industrial Production Methods
In an industrial setting, the production of ethyl o-bromocinnamate may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form ethyl cinnamate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of ethyl cinnamate derivatives with different functional groups.
Reduction: Ethyl cinnamate.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 3-(2-bromophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl o-bromocinnamate involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its ester group can undergo hydrolysis to release cinnamic acid, which may exhibit biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The bromine atom in ethyl 3-(2-bromophenyl)prop-2-enoate distinguishes it from other α,β-unsaturated esters. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electronic Effects: The bromine substituent in this compound is electron-withdrawing, enhancing electrophilicity at the β-carbon, which facilitates nucleophilic additions (e.g., Michael additions) . Methoxy and hydroxy groups (as in ethyl caffeate) are electron-donating, reducing reactivity but improving solubility and hydrogen-bonding capacity .
Biological Activity: Ethyl caffeate exhibits antioxidant activity due to its catechol moiety, whereas the brominated analog lacks this functionality .
Propargyloxy-substituted analogs (e.g., compound 8b in ) are used in Overman rearrangements to synthesize functionalized chromenes.
Crystallographic and Supramolecular Comparisons
- This compound: No crystallographic data is available in the evidence, but bromine's steric bulk likely influences packing efficiency.
- Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD): Forms hydrogen-bonded dimers via hydroxyl and ester carbonyl groups, as shown in single-crystal X-ray studies .
- Ethyl caffeate : Predicted to form extensive hydrogen-bonding networks due to its dihydroxy groups, though crystallographic confirmation is absent in the evidence .
Industrial and Environmental Relevance
- This compound: Limited commercial suppliers (8 suppliers listed in ) suggest niche industrial use, likely in pharmaceutical intermediates.
- UV Filters: Analogs like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) are detected in environmental samples (e.g., dolphin blubber), highlighting bioaccumulation risks absent in brominated derivatives .
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